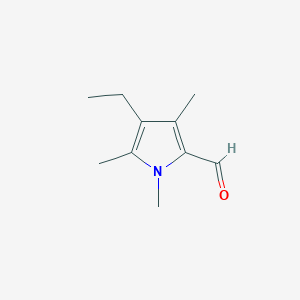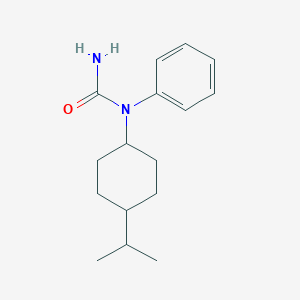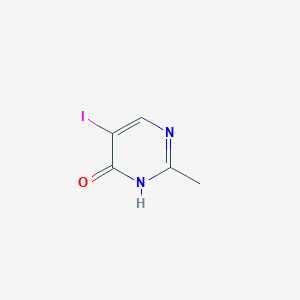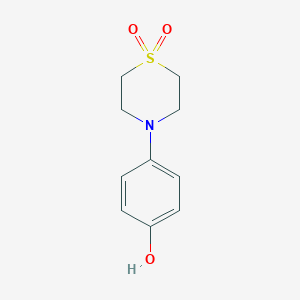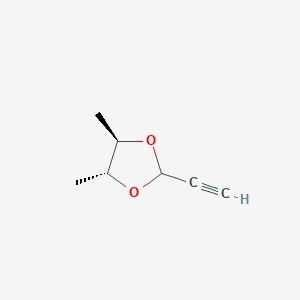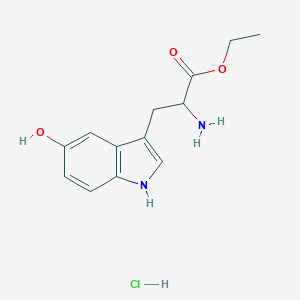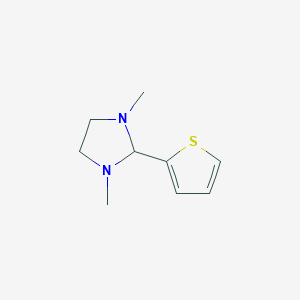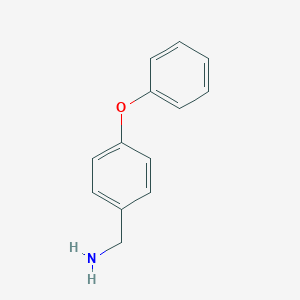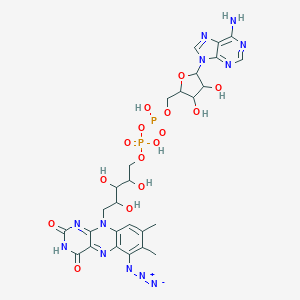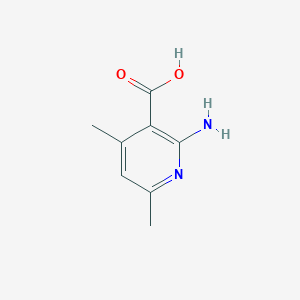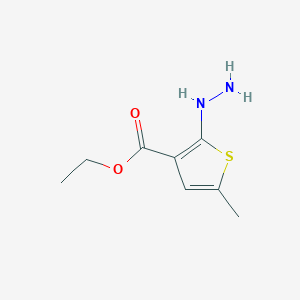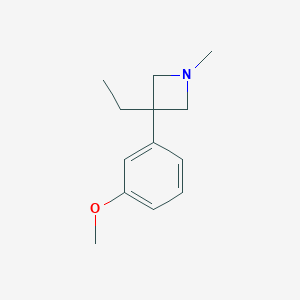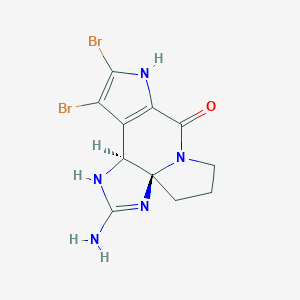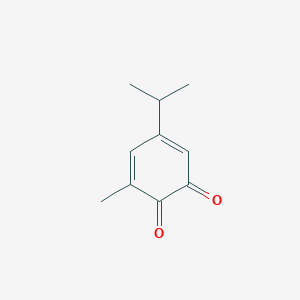
3-Methyl-5-(propan-2-yl)cyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(propan-2-yl)cyclohexa-3,5-diene-1,2-dione is a chemical compound commonly known as Meldrum's acid. It is a white crystalline powder with a molecular formula of C8H12O3. Meldrum's acid is widely used in scientific research due to its unique properties and versatile applications. In
Wirkmechanismus
The mechanism of action of Meldrum's acid is not well understood. However, it is believed to act as a nucleophile in many chemical reactions due to the presence of two carbonyl groups in its structure. It can also act as an acid catalyst in certain reactions, facilitating the formation of new chemical bonds.
Biochemische Und Physiologische Effekte
Meldrum's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments. It is not known to have any significant effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
Meldrum's acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, it has some limitations. It is not highly reactive, which may limit its use in certain chemical reactions. Additionally, it may not be suitable for use in reactions that require high temperatures or strong acids.
Zukünftige Richtungen
There are several future directions for research involving Meldrum's acid. One area of interest is the development of new synthetic methods using Meldrum's acid as a building block. Another area of interest is the use of Meldrum's acid as a catalyst in new chemical reactions. Additionally, there is potential for Meldrum's acid to be used in the development of new drugs or biologically active compounds. Further research is needed to explore these possibilities.
In conclusion, Meldrum's acid is a versatile and useful chemical compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for organic synthesis, catalysis, and other chemical reactions. While more research is needed to fully explore its potential, Meldrum's acid is a promising area of study for the future.
Synthesemethoden
Meldrum's acid can be synthesized through a simple reaction between malonic acid and acetone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then undergoes decarboxylation to yield Meldrum's acid. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Meldrum's acid has a wide range of scientific research applications due to its versatile chemical properties. It is commonly used as a building block in organic synthesis, particularly in the production of cyclic compounds. Meldrum's acid can also be used as a reagent in the preparation of esters, carboxylic acids, and amides. Additionally, it has been used as a catalyst in various chemical reactions, including the synthesis of biologically active compounds.
Eigenschaften
CAS-Nummer |
103324-10-3 |
|---|---|
Produktname |
3-Methyl-5-(propan-2-yl)cyclohexa-3,5-diene-1,2-dione |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
3-methyl-5-propan-2-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H12O2/c1-6(2)8-4-7(3)10(12)9(11)5-8/h4-6H,1-3H3 |
InChI-Schlüssel |
OQLHUTKWFRQUTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)C1=O)C(C)C |
Kanonische SMILES |
CC1=CC(=CC(=O)C1=O)C(C)C |
Synonyme |
m-Mentha-1,3-diene-5,6-dione (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



